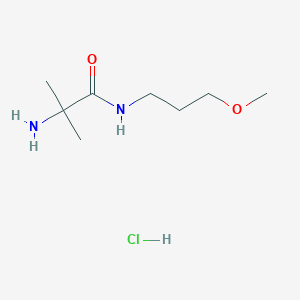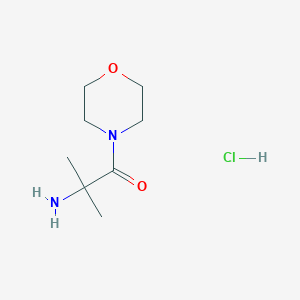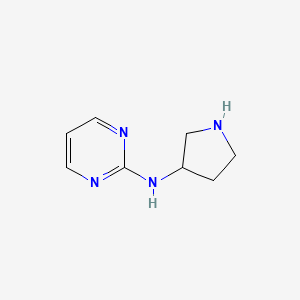
N-(pyrrolidin-3-yl)pyrimidin-2-amine
Übersicht
Beschreibung
“N-(pyrrolidin-3-yl)pyrimidin-2-amine” is a chemical compound. It is a derivative of pyrimidin-2-amine . Pyrimidin-2-amine derivatives have been synthesized using various methods, including the use of magnesium oxide nanoparticles .
Synthesis Analysis
The synthesis of “N-(pyrrolidin-3-yl)pyrimidin-2-amine” and its derivatives has been reported in several studies . For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized, and these compounds were identified as potent Mnk2 inhibitors .Molecular Structure Analysis
The molecular structure of “N-(pyrrolidin-3-yl)pyrimidin-2-amine” and its derivatives has been confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
“N-(pyrrolidin-3-yl)pyrimidin-2-amine” and its derivatives have been involved in various chemical reactions. For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(pyrrolidin-3-yl)pyrimidin-2-amine” and its derivatives have been analyzed in several studies . For example, the melting point, IR spectrum, NMR spectrum, and HRMS of these compounds have been reported .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- Synthesis of 2-(pyrrolidin-1-yl)pyrimidines : A method was developed for synthesizing 2-(pyrrolidin-1-yl)pyrimidines by reacting N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid. This method contributes to the field of heterocyclic chemistry and provides a pathway for creating new pyrimidine derivatives (Smolobochkin et al., 2019).
Potential Therapeutic Uses
- Cholinesterase and Aβ-Aggregation Inhibitors : A class of 2,4-disubstituted pyrimidines, including derivatives like N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, were found to be dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. These compounds show potential in treating Alzheimer’s disease by targeting multiple pathological routes (Mohamed et al., 2011).
Chemical Properties and Reactions
- Synthesis of N-Arylpyrimidin-2-amine Derivatives : New N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized using a Buchwald-Hartwig amination process. This research expands the library of heterocyclic compounds and demonstrates the versatility of pyrimidine in chemical synthesis (El-Deeb et al., 2008).
Biological Activities
- Antimicrobial and Antifungal Properties : Pyrimidine salts, including derivatives like 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl-amino)-phenyl-amine, were synthesized and evaluated for their in vitro antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Mallikarjunaswamy et al., 2013).
Applications in Drug Discovery
- Inhibitors for Neurological Disorders : N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were identified as potent inhibitors of NF-κB inducing kinase (NIK), indicating potential use in treating psoriasis and possibly other inflammatory and neurological disorders (Zhu et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-pyrrolidin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGWWNRXHXZWPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrrolidin-3-yl)pyrimidin-2-amine | |
CAS RN |
950664-36-5 | |
| Record name | N-(pyrrolidin-3-yl)pyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




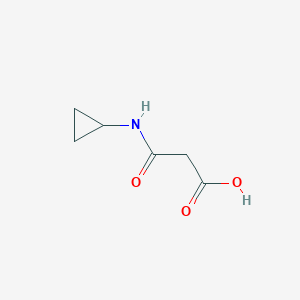
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)
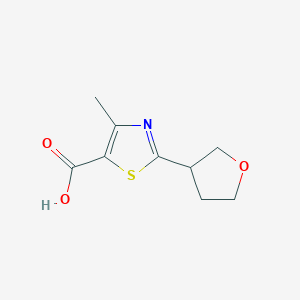
![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)
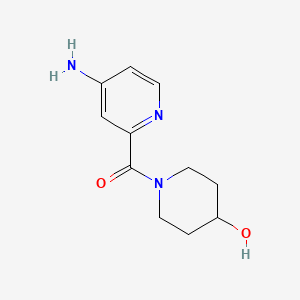

methylamine](/img/structure/B1527494.png)
![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)


